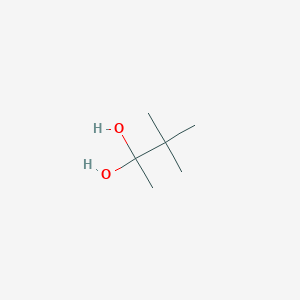
3,3-Dimethylbutane-2,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylbutane-2,2-diol is an organic compound with the molecular formula C6H14O2 It is a type of diol, meaning it contains two hydroxyl (OH) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Dimethylbutane-2,2-diol can be synthesized through several methods. One common method involves the reduction of acetone using magnesium in the presence of mercury chloride. Another method includes the reduction of acetone with aluminum amalgam or electrochemically . Additionally, it can be prepared by the photochemical conversion of acetone in the presence of hydrogen donors .
Industrial Production Methods
On an industrial scale, this compound is often produced by reacting 2,3-dimethylbutenes with oxygen or an oxygen-containing gas in the presence of water at temperatures ranging from 40°C to 180°C . This method does not require the addition of catalysts and is efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethylbutane-2,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: It can be oxidized to form pinacolone using sulfuric acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Major Products
Applications De Recherche Scientifique
3,3-Dimethylbutane-2,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Used in the production of rubber and other industrial materials.
Mécanisme D'action
The mechanism of action of 3,3-Dimethylbutane-2,2-diol involves its ability to undergo rearrangement and substitution reactions. The hydroxyl groups can participate in hydrogen bonding and other interactions, making it a versatile compound in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylbutane-2,3-diol: Another diol with similar properties but different structural arrangement.
Pinacolone: A ketone derived from 3,3-Dimethylbutane-2,2-diol through the pinacol rearrangement.
2,3-Butanediol: A diol with different reactivity and applications.
Uniqueness
This compound is unique due to its ability to undergo the pinacol rearrangement, forming pinacolone. This reaction is a key step in many synthetic pathways and highlights the compound’s versatility in organic chemistry .
Propriétés
Numéro CAS |
376647-84-6 |
|---|---|
Formule moléculaire |
C6H14O2 |
Poids moléculaire |
118.17 g/mol |
Nom IUPAC |
3,3-dimethylbutane-2,2-diol |
InChI |
InChI=1S/C6H14O2/c1-5(2,3)6(4,7)8/h7-8H,1-4H3 |
Clé InChI |
LGZDEJZAECZIHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


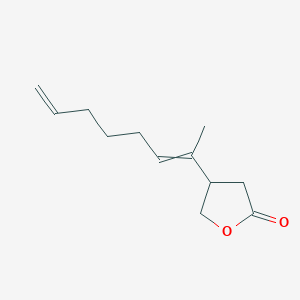
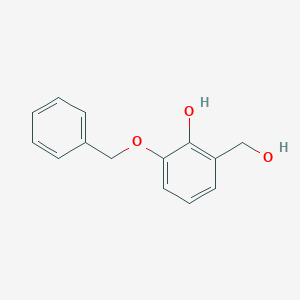
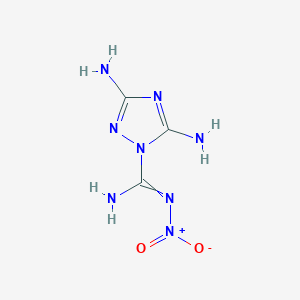
![Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel-](/img/structure/B14248932.png)
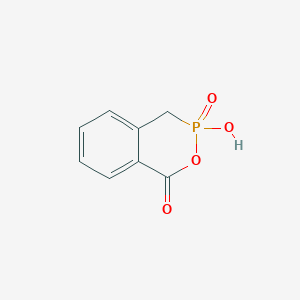
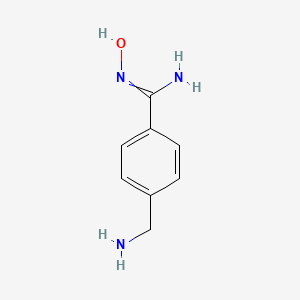
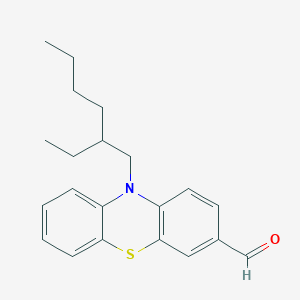
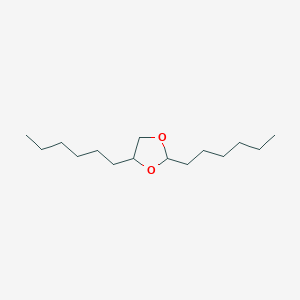
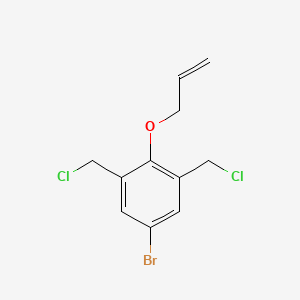
![6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B14248956.png)
![Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14248957.png)
![3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide](/img/structure/B14248961.png)
![1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one](/img/structure/B14248964.png)
methanone](/img/structure/B14248968.png)
